molecular formula C10H18F2N2O2 B2613865 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid CAS No. 1975118-20-7

3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid

Cat. No.: B2613865
CAS No.: 1975118-20-7
M. Wt: 236.263
InChI Key: XRUBAMOCXNATTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid is a chemical compound with the molecular formula C9H16F2N2O2. This compound is characterized by the presence of a piperazine ring substituted with a 2,2-difluoroethyl group and a 2-methylpropanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid typically involves the reaction of 2,2-difluoroethylamine with piperazine to form the intermediate 4-(2,2-difluoroethyl)piperazine. This intermediate is then reacted with 2-methylpropanoic acid under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing the signaling pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid
  • 4-(2,2-Difluoroethyl)piperazine
  • 2-Methylpropanoic acid

Uniqueness

3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid is unique due to the presence of both the difluoroethyl group and the piperazine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-[4-(2,2-difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-8(10(15)16)6-13-2-4-14(5-3-13)7-9(11)12/h8-9H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUBAMOCXNATTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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